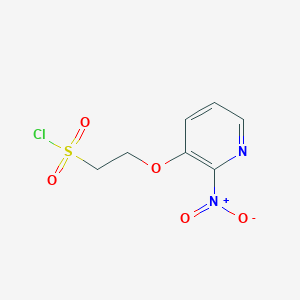
2-((2-Nitropyridin-3-yl)oxy)ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Nitropyridin-3-yl)oxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClN2O5S. It is a derivative of pyridine, characterized by the presence of a nitro group at the 2-position and a sulfonyl chloride group at the 1-position of the ethane chain. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Nitropyridin-3-yl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-nitropyridine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield.
化学反应分析
Types of Reactions
2-((2-Nitropyridin-3-yl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride are used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Amino derivatives.
Oxidation Reactions: Sulfonic acid derivatives.
科学研究应用
2-((2-Nitropyridin-3-yl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-((2-Nitropyridin-3-yl)oxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions.
相似化合物的比较
Similar Compounds
2-Nitropyridine-3-sulfonyl chloride: Similar structure but lacks the ethane chain.
2-Nitropyridine: Lacks the sulfonyl chloride group.
Ethane-1-sulfonyl chloride: Lacks the nitropyridine moiety.
Uniqueness
2-((2-Nitropyridin-3-yl)oxy)ethane-1-sulfonyl chloride is unique due to the presence of both the nitropyridine and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical modifications and applications in various fields.
属性
分子式 |
C7H7ClN2O5S |
|---|---|
分子量 |
266.66 g/mol |
IUPAC 名称 |
2-(2-nitropyridin-3-yl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O5S/c8-16(13,14)5-4-15-6-2-1-3-9-7(6)10(11)12/h1-3H,4-5H2 |
InChI 键 |
VUGFNHRNPJVRPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])OCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


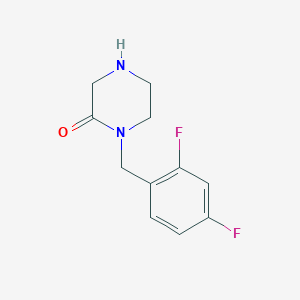
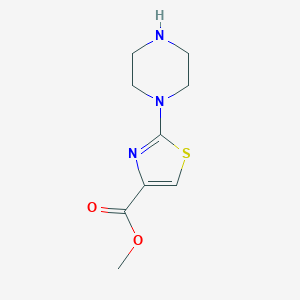
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)


![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)
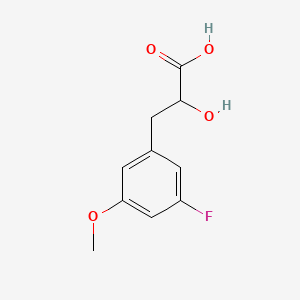

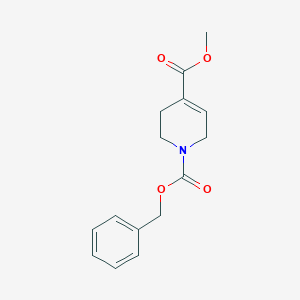
![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)
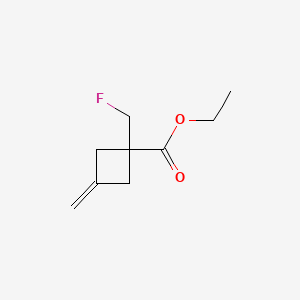
![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
